molecular formula C18H13N3O2 B12907377 Indenopyrazole 5a CAS No. 247148-90-9

Indenopyrazole 5a

Cat. No.: B12907377
CAS No.: 247148-90-9
M. Wt: 303.3 g/mol
InChI Key: FMWUPJJFWGHUDQ-UHFFFAOYSA-N
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Description

Indenopyrazole 5a is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features an indene ring fused with a pyrazole ring, creating a unique scaffold that is valuable for the development of new pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indenopyrazole 5a can be synthesized through various methods. One common approach involves the condensation of 2-(3-substitutedbenzoyl)-1H-indene-1,3(2H)-diones with hydrazine derivatives. This reaction is typically carried out in the presence of dry ethanol and glacial acetic acid under reflux conditions . Another method involves the use of azomethine imines and α,α-difluoromethylene alkynes in a cascade C-H functionalization/[3+2] dipolar cycloaddition/aromatization rearrangement reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indenopyrazole 5a undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or indene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indenopyrazole oxides, while substitution reactions can produce a variety of substituted indenopyrazoles .

Comparison with Similar Compounds

Indenopyrazole 5a can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique indene-pyrazole scaffold, which provides a versatile platform for the development of new pharmacologically active molecules. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in medicinal chemistry .

Properties

CAS No.

247148-90-9

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-(4-oxo-3-phenyl-1H-indeno[1,2-c]pyrazol-5-yl)acetamide

InChI

InChI=1S/C18H13N3O2/c1-10(22)19-13-9-5-8-12-14(13)18(23)15-16(20-21-17(12)15)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,22)(H,20,21)

InChI Key

FMWUPJJFWGHUDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=CC=C4

Origin of Product

United States

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